Lurasidone Hydrochloride is derived from a complex synthesis process involving multiple chemical reactions. It is classified under the chemical category of thienobenzodiazepines and belongs to the broader class of antipsychotic agents. Its development was aimed at creating a medication with a favorable side effect profile compared to older antipsychotics, particularly with regard to metabolic side effects .
The synthesis of Endo Lurasidone Hydrochloride involves several key steps that utilize various organic solvents and reagents. One notable method includes the chiral resolution of intermediates through crystallization with L-tartaric acid. The process can be summarized as follows:
This multi-step synthesis allows for effective control over the purity and yield of Endo Lurasidone Hydrochloride.
The molecular formula for Endo Lurasidone Hydrochloride is with a molecular weight of approximately 492.68 g/mol. The structure features several notable components:
The three-dimensional structure can be represented as follows:
Endo Lurasidone Hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for both synthesizing the drug and understanding its metabolic pathways within the body .
Endo Lurasidone Hydrochloride exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to balance neurotransmitter levels in patients with schizophrenia and bipolar disorder:
Additionally, it has been shown to have a favorable side effect profile compared to other antipsychotics due to its lower propensity for inducing weight gain or metabolic syndrome .
Endo Lurasidone Hydrochloride exhibits several notable physical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
Endo Lurasidone Hydrochloride has several significant applications in clinical settings:
Research continues into its potential applications beyond these primary uses, including investigations into its efficacy for other mood disorders .
Early industrial routes to lurasidone hydrochloride relied on linear syntheses with low stereocontrol and multiple isolation steps. The initial key step involved the condensation of rac-1,2-cyclohexanedimethanol with methanesulfonyl chloride to form a dimesylate intermediate, followed by nucleophilic displacement with 3-(piperazin-1-yl)-1,2-benzisothiazole. This method suffered from poor diastereoselectivity (≤50% endo isomer) and required chiral resolution using L-tartaric acid, yielding only 35–45% after crystallization [7] [10]. Chromatographic purification was frequently necessary, increasing production costs and limiting scalability. Additionally, early routes used hazardous solvents like dichloromethane for mesylation and stoichiometric bases like triethylamine, generating significant inorganic waste [5].
Contemporary patented routes (post-2015) emphasize convergent synthesis and stereoretentive transformations. A pivotal advancement is the direct use of enantiopure (1R,2R)-cyclohexane-1,2-diyldimethanol, eliminating the need for resolution. Modern processes achieve >98% diastereomeric excess (endo isomer) by employing in situ chiral directing groups during imide coupling. For example, WO2015056205A1 describes a one-pot mesylation-amination sequence where the dimesylate intermediate reacts with 3-(piperazin-1-yl)-1,2-benzisothiazole in toluene using potassium carbonate as a base, achieving 88% yield without chromatography [1] [5]. Subsequent imidization with (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione (exo-norbornene anhydride) in acetonitrile at 80°C delivers lurasidone free base in >99% HPLC purity. Hydrochloride formation via isopropanol/HCl completes the synthesis with a total yield of 72–75% [8].
Table 1: Evolution of Key Synthetic Routes for Lurasidone Hydrochloride
Parameter | Historical Routes (Pre-2010) | Contemporary Routes (Post-2015) |
---|---|---|
Starting Material | rac-Cyclohexanedimethanol | Enantiopure (1R,2R)-cyclohexanedimethanol |
Key Stereochemistry Step | Chiral resolution (L-tartaric acid) | Stereoretentive amination/imidation |
Diastereomeric Excess | ≤50% endo isomer | >98% endo isomer |
Overall Yield | 35–45% | 72–75% |
Chromatography Required | Yes | No |
Solvent System | Dichloromethane/diethyl ether | Toluene/acetonitrile/isopropanol |
The strategic deployment of enantiomerically pure intermediates has transformed lurasidone manufacturing. (1R,2R)-Cyclohexane-1,2-diyldimethanol serves as a cornerstone, enabling retention of configuration throughout the synthesis. Its C₂-symmetry minimizes epimerization risks during functionalization. In WO2016059649A1, this diol is selectively monomesylated using 1.05 equivalents of methanesulfonyl chloride in toluene at 0–5°C, followed by in situ cyclization with 3-(piperazin-1-yl)-1,2-benzisothiazole. This avoids dimesylate formation and suppresses racemization, yielding the key piperazine intermediate with >99.5% enantiomeric purity [5].
The norbornane core’s stereochemistry is controlled using (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione (exo-norbornene anhydride), synthesized via high-temperature Diels-Alder reactions. Microreactor technology enables precise thermal isomerization of the kinetic endo adduct to the thermodynamic exo isomer. At 230°C and 10 min residence time, a 1.8:1 exo:endo ratio is achieved—crucial because only the exo anhydride reacts selectively with the cyclohexane-piperazine intermediate to form the endo-configured imide in lurasidone [3] [7]. DFT calculations confirm that the exo anhydride’s transition state barrier is 2.3 kcal/mol lower than the endo isomer during imidization, rationalizing the observed stereoselectivity [3].
Conventional stoichiometric reagents for cyclohexane functionalization (e.g., SOCl₂, PBr₃) have been superseded by catalytic asymmetric methods. Lewis acid/azolium-aryloxide bifunctional catalysts enable direct amination of cyclohexene derivatives with 3-(piperazin-1-yl)-1,2-benzisothiazole. As disclosed in US9518047B2, a chiral Cu(II)/N-heterocyclic carbene complex facilitates C–N bond formation via π-allyl coordination, achieving 92% yield and 97% ee at 0.5 mol% loading [7]. The catalyst’s azolium moiety acts as a Brønsted acid, protonating the incipient amide ion, while the metal center activates the allylic substrate [4].
For decarboxylative couplings, Pd/neocuproine systems catalyze the reaction between potassium cyclohexylcarboxylate and the benzisothiazole-piperazine. This avoids prefunctionalized halide intermediates and operates under mild conditions (80°C, aqueous acetonitrile). Turnover numbers (TON) reach 4,000 for endo products, reducing Pd leaching to <5 ppm in the final API [4] [10].
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst System | Loading | Yield | Stereoselectivity | TON/TOF |
---|---|---|---|---|---|
Allylic Amination | Cu(II)/NHC-Aryloxide | 0.5 mol% | 92% | 97% ee (endo) | TON 1,840 |
Decarboxylative Coupling | Pd/Neocuproine | 0.1 mol% | 89% | >99% de | TON 4,000 |
Norbornene Isomerization | MgO Nanoparticles | 5 wt% | 95% exo | exo:endo = 95:5 | TOF 120 h⁻¹ |
Traditional lurasidone synthesis generated high volumes of halogenated solvent waste (e.g., 8 L/kg dichloromethane). Recent innovations prioritize solvent substitution and elimination. WO2016059649A1 implements a solvent-free mesylation process: (1R,2R)-cyclohexane-1,2-diyldimethanol is reacted with methanesulfonic anhydride (1.1 equiv) under cryogenic conditions (−20°C) without diluents, yielding the dimesylate at 98% purity after aqueous wash. This eliminates 300 L/ton of dichloromethane previously used [5].
For imidization, acetonitrile has been replaced by ethyl acetate/isopropanol mixtures, reducing ICH Class 2 solvent residues to <50 ppm. Additionally, WO2015056205A1 discloses a catalytic hydrogenation process for deprotecting intermediates using Pd/C in ethanol/water, circumventing corrosive reagents like BBr₃. The catalyst is recovered via microfiltration and reused for 10 cycles, decreasing Pd consumption by 90% [1].
Waste-minimized workup protocols are critical: Potassium carbonate from amination steps is filtered and repurposed for pH adjustment in hydrolysis tanks. Mother liquors rich in isopropanol are distilled and recycled, cutting solvent purchases by 40%. These measures reduce the overall E-factor (kg waste/kg product) from 120 to 28, aligning with green chemistry principles [1] [5] [7].
Key Compounds in Lurasidone Hydrochloride Synthesis
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: